molecular formula C11H15NO2 B119976 (3-Morpholinophenyl)methanol CAS No. 145127-38-4

(3-Morpholinophenyl)methanol

Cat. No. B119976
CAS RN: 145127-38-4
M. Wt: 193.24 g/mol
InChI Key: MXBVALXTJZMIJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

“(3-Morpholinophenyl)methanol” has a molecular formula of C11H15NO2 . It contains 30 bonds in total: 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .

Scientific Research Applications

Organic Synthesis

(3-Morpholinophenyl)methanol: is a valuable building block in organic synthesis. Its structure allows for the introduction of the morpholine moiety into various organic compounds, which can be crucial for creating pharmaceuticals and agrochemicals. The morpholine ring is a common feature in bioactive molecules, and its incorporation can significantly alter the pharmacokinetic properties of a compound .

Catalysis

In catalysis, (3-Morpholinophenyl)methanol can act as a ligand for transition metal catalysts. The presence of both a phenyl group and a morpholine ring offers multiple sites for coordination, which can be exploited to design novel catalysts for reactions such as hydrogenation, carbon-carbon bond formation, and more .

Material Science

This compound finds applications in material science, particularly in the development of functional materials. For instance, it can be used to modify the surface properties of polymers or as a precursor for synthesizing conductive materials. Its versatility in chemical reactions makes it a candidate for creating new materials with desired electrical or mechanical properties .

Medicinal Chemistry

In medicinal chemistry, (3-Morpholinophenyl)methanol serves as a precursor for the synthesis of various therapeutic agents. Its morpholine ring is a feature in several drugs that treat conditions ranging from infections to psychological disorders. Researchers can modify the basic structure to develop new compounds with potential medicinal benefits .

Environmental Science

The compound’s potential in environmental science lies in its use as an intermediate in the synthesis of compounds that can degrade environmental pollutants. It could be used to create catalysts or reactive species that help in the breakdown of harmful chemicals, thus aiding in pollution control and remediation efforts .

Nanotechnology

(3-Morpholinophenyl)methanol: may be utilized in the field of nanotechnology, particularly in the synthesis of nanoparticles with specific functions. The compound can be used to stabilize nanoparticle formations or as a reactant in the creation of nanostructured materials with unique properties .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions, especially those involving morpholine-based substrates. It can help in understanding the biochemical pathways where similar structures are involved and in designing inhibitors or activators of certain enzymes .

Analytical Chemistry

Finally, in analytical chemistry, (3-Morpholinophenyl)methanol can be employed as a standard or reagent in various chromatographic or spectroscopic methods. It can be used to calibrate instruments or as a component in the synthesis of dyes and indicators .

Safety and Hazards

“(3-Morpholinophenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . It is harmful if swallowed .

properties

IUPAC Name

(3-morpholin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBVALXTJZMIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428149
Record name [3-(Morpholin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Morpholinophenyl)methanol

CAS RN

145127-38-4
Record name 3-(4-Morpholinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145127-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Morpholin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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